molecular formula C11H27ClSi2 B14422851 1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane CAS No. 80034-60-2

1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane

Cat. No.: B14422851
CAS No.: 80034-60-2
M. Wt: 250.95 g/mol
InChI Key: GGRYFLWPBKWCEW-UHFFFAOYSA-N
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Description

1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H27ClSi2. This compound features a silicon-silicon bond, which is relatively rare in organic chemistry. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane can be synthesized through the reaction of chlorotrimethylsilane with dibutylsilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction can be represented as follows:

ClSi(CH3)3+Bu2SiH2Bu2Si-Si(CH3)2Cl\text{ClSi(CH}_3\text{)}_3 + \text{Bu}_2\text{SiH}_2 \rightarrow \text{Bu}_2\text{Si-Si(CH}_3\text{)}_2\text{Cl} ClSi(CH3​)3​+Bu2​SiH2​→Bu2​Si-Si(CH3​)2​Cl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The silicon-silicon bond can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted silanes.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include different silanes with altered substituents.

Scientific Research Applications

1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential in developing new pharmaceuticals.

    Industry: Used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. The silicon-silicon bond can also participate in oxidation and reduction reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-1,2-dichlorodisilane
  • 1,2-Diphenyl-1,2-dichlorodisilane
  • 1,2-Diethyl-1,2-dichlorodisilane

Uniqueness

1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is unique due to its specific substituents, which impart distinct chemical properties. The presence of butyl groups and a chlorine atom makes it versatile in various chemical reactions, distinguishing it from other similar compounds.

Properties

CAS No.

80034-60-2

Molecular Formula

C11H27ClSi2

Molecular Weight

250.95 g/mol

IUPAC Name

butyl-(butyl-chloro-methylsilyl)-dimethylsilane

InChI

InChI=1S/C11H27ClSi2/c1-6-8-10-13(3,4)14(5,12)11-9-7-2/h6-11H2,1-5H3

InChI Key

GGRYFLWPBKWCEW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)[Si](C)(CCCC)Cl

Origin of Product

United States

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